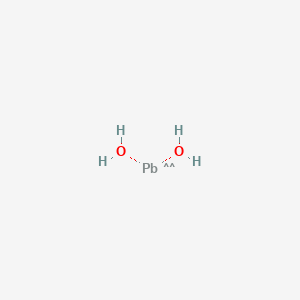

Lead hydroxide (Pb(OH)2)

Description

Historical Context and Evolution of Pb(OH)₂ Studies

The study of lead(II) hydroxide (B78521) has a history marked by confusion and evolving understanding. For a considerable time, the existence of a simple, pure Pb(OH)₂ compound was debated. sciencelab.co.kewikipedia.org Early research often encountered lead basic carbonate (2PbCO₃·Pb(OH)₂) or lead(II) oxide (PbO) in experiments where lead hydroxide was expected, leading to the belief that a simple hydroxide did not form. wikipedia.orgoxfordreference.com The term "lead hydrate" was used in the past, but it was often unclear whether this referred to Pb(OH)₂ or a hydrated form of lead oxide (PbO·xH₂O). wikipedia.org

This uncertainty persisted until more advanced analytical techniques allowed for a clearer characterization. In 1964, it was still a common belief that Pb(OH)₂ did not exist as a distinct compound. wikipedia.org However, subsequent research has demonstrated that lead(II) hydroxide does exist, often as part of a series of lead hydroxide compounds and basic salts. wikipedia.orgrsc.org Studies have identified various polynuclear species that form in aqueous solutions, such as [Pb₄(OH)₄]⁴⁺, [Pb₃(OH)₄]²⁺, and [Pb₆O(OH)₆]⁴⁺. wikipedia.orgresearchgate.net A significant step in its characterization was the synthesis and structural determination of related cluster compounds like Pb₆O₄(OH)₄, which provided insight into the complex structures lead and hydroxide ions can form. wikipedia.orgsharif.edu This evolution from doubt to the characterization of complex structures highlights the progress in analytical chemistry and the refined understanding of lead's aqueous chemistry.

Academic Significance and Research Gaps in Pb(OH)₂ Chemistry

The academic significance of lead(II) hydroxide stems from its involvement in fundamental and applied chemistry. Its study is crucial for understanding the environmental chemistry of lead, as the formation of hydroxide species governs the mobility and bioavailability of lead in aqueous systems. researchgate.netusgs.govacs.org The solubility and precipitation of Pb(OH)₂ and related basic salts are key factors in controlling lead concentrations in natural waters. usgs.govresearchgate.netnih.gov

In electrochemistry, Pb(OH)₂ plays a vital role in the performance of lead-acid batteries, where its formation and conversion are part of the reversible reactions at the electrode surface. material-properties.orgscholaris.ca It also serves as a precursor for the synthesis of other lead compounds, including various lead oxides and lead-based nanomaterials. sharif.eduresearchgate.net

Despite the progress, significant research gaps remain.

Precise Structure of Simple Pb(OH)₂ : While complex hydroxo clusters have been characterized, the definitive structure of simple, amorphous or crystalline Pb(OH)₂ is not well-established, with some sources still noting it has not been isolated as a simple, well-defined compound. sciencelab.co.kewikipedia.org

Formation and Stability : The precise conditions that favor the formation of simple Pb(OH)₂ over more complex basic salts or oxides are still an area of active investigation. researchgate.netscholaris.ca The thermodynamics and kinetics of its precipitation and transformation are complex and depend heavily on factors like pH, temperature, and the presence of other ions. acs.orgscholaris.ca

Polynuclear Species : While several polynuclear hydroxo complexes have been identified, a complete understanding of the full range of these species and their interconversion pathways under various environmental and industrial conditions is lacking. wikipedia.orgresearchgate.net A 2001 study using combined spectrophotometric and potentiometric methods on dilute lead(II) solutions found evidence for only mononuclear hydroxide complexes, highlighting the ongoing debate and the influence of experimental conditions on the species observed. acs.org

Current Trends and Interdisciplinary Research on Lead Hydroxide Systems

Contemporary research on lead(II) hydroxide is increasingly interdisciplinary, focusing on materials science, nanotechnology, and environmental applications. A major trend is the synthesis and characterization of Pb(OH)₂ nanostructures. researchgate.netsciencegate.app Scientists have successfully synthesized lead hydroxide nanowires and nanorods using solution-phase chemical reactions. scientific.netgoogle.com These nanomaterials exhibit unique properties and have potential applications in electronics and photonics.

The synthesis methods are a key area of research, with techniques like chemical co-precipitation, controlled hydrolysis, and hydrothermal methods being explored to control the size, morphology, and crystallinity of the resulting Pb(OH)₂ particles. researchgate.netresearchgate.net For instance, research has shown that the concentration of chloride ions can influence the formation of lead hydroxide nanowires. sciencegate.appscientific.net

Interdisciplinary studies are also exploring the use of Pb(OH)₂ in advanced materials. For example, it has been used to create porous PdPb-Pb(OH)₂ composites that show enhanced performance in ethanol (B145695) oxidation, which is relevant for fuel cell technology. acs.org In these composites, the amorphous Pb(OH)₂ species is believed to play a crucial role in the catalytic process. acs.org Furthermore, its use in producing porous glass and electrical-insulating paper demonstrates its versatility. Theoretical studies using density functional theory (DFT) are also being employed to investigate the structure and stability of lead complexes of atmospheric interest, including Pb(OH)₂. tandfonline.com

Research Data Tables

Table 1: Properties of Lead(II) Hydroxide and Related Species This table summarizes key properties and structural information for lead(II) hydroxide and associated hydroxo complexes.

| Property/Species | Data | References |

| Chemical Formula | Pb(OH)₂ | yhresearch.comwikipedia.org |

| Molar Mass | 241.2 g·mol⁻¹ | wikipedia.org |

| Appearance | White crystalline or amorphous powder | material-properties.org |

| Solubility in water (20 °C) | 0.0155 g / 100 mL | wikipedia.org |

| Decomposition Temperature | Decomposes at 145 °C to form PbO | chemister.ru |

| Crystal Structure (Pb₆O₄(OH)₄) | Contains a Pb₆ octahedron with O and OH groups on the faces | wikipedia.orgsharif.edu |

| Crystal Structure (Nanorods) | Hexagonal structure | google.com |

| Common Polynuclear Species | [Pb₄(OH)₄]⁴⁺, [Pb₃(OH)₄]²⁺, [Pb₆O(OH)₆]⁴⁺ | wikipedia.orgresearchgate.net |

Table 2: Synthesis Methods for Lead(II) Hydroxide This table outlines various laboratory methods for the synthesis of lead(II) hydroxide.

| Method | Reactants | Conditions | Product | References |

| Direct Precipitation | Lead(II) nitrate (B79036), Sodium hydroxide | Controlled pH (8-10) | Amorphous or crystalline Pb(OH)₂ | |

| Hydrolysis | Lead(II) acetate (B1210297) | Careful hydrolysis in aqueous solution | Crystalline Pb₆O₄(OH)₄ | wikipedia.orgsharif.edu |

| Solution-Phase Reaction | Lead nitrate, Potassium hydroxide, Sodium chloride | Heated to 50-90 °C | Single-crystal nanowires/nanorods | scientific.netgoogle.com |

| Chemical Co-precipitation | Lead(II) acetate, Sodium hydroxide | Elevated temperatures | Nanoparticles | researchgate.netresearchgate.net |

| Solution-Phase Chemical Method | Potassium tetrachloropalladate, Lead nitrate, β-cyclodextrin, Sodium borohydride | Room temperature, 7 days | Porous PdPb-Pb(OH)₂ composites | acs.org |

Compound Index

Properties

InChI |

InChI=1S/2H2O.Pb/h2*1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCLWGMTGGFSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19783-14-3 | |

| Record name | Lead hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019783143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead hydroxide (Pb(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Fabrication Methodologies

Chemical Co-precipitation Techniques for Pb(OH)₂ Nanoparticles

Chemical co-precipitation is a prevalent and straightforward method for synthesizing lead (II) hydroxide (B78521) nanoparticles. This technique's simplicity and scalability make it a widely adopted approach. The fundamental process involves the reaction of a soluble lead salt with a basic solution, which induces the precipitation of the insoluble Pb(OH)₂.

A typical synthesis involves mixing aqueous solutions of lead (II) nitrate (B79036) and sodium hydroxide. For instance, equimolar solutions (e.g., 0.1 M) of the reactants are prepared separately in distilled water. The sodium hydroxide solution is then added dropwise to the lead (II) nitrate solution under constant stirring, leading to the formation of a white precipitate of lead (II) hydroxide. The resulting nanoparticles can then be collected by filtration, washed to remove impurities, and dried.

The reaction temperature is a critical parameter that influences the characteristics of the final product. Syntheses conducted at room temperature tend to produce amorphous Pb(OH)₂, while elevated temperatures (50–60°C) are more conducive to the formation of more stable, crystalline forms. This temperature-dependent crystallinity is a key factor in tailoring the material's properties for specific applications. In some cases, lead hydroxide serves as an intermediate in the synthesis of lead oxide (PbO) nanostructures through a modified co-precipitation method.

| Parameter | Condition | Outcome |

| Reactants | Lead (II) nitrate, Sodium hydroxide | Formation of Lead (II) hydroxide precipitate |

| Temperature | Room Temperature | Amorphous Pb(OH)₂ |

| Temperature | 50-60°C | Crystalline Pb(OH)₂ |

Controlled Hydrolysis Approaches for Crystalline Lead Oxyhydroxide Compounds

Controlled hydrolysis is a method that allows for the synthesis of crystalline lead oxyhydroxide compounds with well-defined structures. Unlike the rapid precipitation in co-precipitation, controlled hydrolysis involves slower reaction rates. This can be achieved by carefully managing the availability of water or by gradually adjusting the pH of the reaction medium over time.

A key strategy in this approach is the forced hydrolysis of metal salt solutions at elevated temperatures. While this technique has been extensively used for synthesizing other metal oxyhydroxides, such as iron oxyhydroxide nanoparticles, the principles are applicable to lead-based compounds. Careful hydrolysis of a lead (II) acetate (B1210297) solution, for example, can yield a crystalline product with the formula 6PbO·2H₂O, which can also be represented as Pb₆O₄(OH)₄. wikipedia.org This material is a cluster compound featuring an octahedral arrangement of lead centers, with each face capped by an oxide or a hydroxide. wikipedia.org This demonstrates the potential of controlled hydrolysis to produce complex, crystalline lead oxyhydroxide structures.

Sonochemical Synthesis of Lead Hydroxide and Related Nanostructures

Sonochemical synthesis utilizes the energy of high-frequency ultrasound to induce chemical reactions and form nanostructured materials. This method is based on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. rsc.org The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, providing the energy for chemical reactions. rsc.orgmdpi.com

This technique has been successfully applied to the synthesis of lead-based nanostructures. For instance, lead iodide hydroxide (Pb(OH)I) micro- and nanostructures have been synthesized directly via a sonochemical route using lead nitrate and lithium iodide as precursors. researchgate.net The morphology and size of the resulting nanostructures can be influenced by various experimental parameters, including the type of surfactant used, the duration of sonication, and the intensity of the ultrasound. researchgate.net The general procedure involves mixing a precursor solution with a precipitating agent and subjecting the mixture to ultrasonic irradiation.

| Parameter | Influence on Product |

| Surfactant Type | Affects morphology of nanostructures researchgate.net |

| Sonication Time | Influences particle size and growth researchgate.net |

| Ultrasonic Intensity | Impacts reaction rate and particle characteristics researchgate.net |

Preparation of Lead Hydroxide-Incorporated Composite Materials

Lead hydroxide can be integrated into various composite materials to impart specific properties. The methods of incorporation are tailored to the nature of the host matrix.

Layered double hydroxides (LDHs) are a class of materials with a layered structure that can accommodate various anions and cations. researchgate.net The integration of lead hydroxide into LDH architectures, such as those based on Zn/Fe or Ni/Fe, can be achieved through co-precipitation methods. In this process, a mixed solution of the desired metal salts (e.g., zinc nitrate and iron nitrate) and a lead salt is prepared. A basic solution is then added to co-precipitate the metal hydroxides, forming the LDH structure with lead hydroxide incorporated within the layers or on the surface. The molar ratios of the metal cations in the initial solution are a key factor in controlling the composition of the final composite material. deswater.com

Alkali-activated materials (AAMs), such as geopolymers, are inorganic binders formed by the reaction of an aluminosilicate (B74896) source with an alkaline activator. nih.gov Lead hydroxide can be formed in situ within these matrices when lead-containing materials are incorporated. In the highly alkaline environment of AAMs, lead can precipitate as Pb(OH)₂. researchgate.net Furthermore, lead can react with the silicate (B1173343) species present in the matrix to form insoluble lead silicates like PbSiO₃, Pb₂SiO₄, and Pb₃SiO₅. researchgate.netresearchgate.net This chemical incorporation effectively immobilizes the lead within the alkali-activated matrix. researchgate.netresearchgate.net

| Immobilization Mechanism | Resulting Compound |

| Precipitation | Lead (II) hydroxide (Pb(OH)₂) researchgate.net |

| Reaction with Silicates | Insoluble lead silicates (e.g., Pb₃SiO₅) researchgate.netresearchgate.net |

Lead hydroxide can also be incorporated as a dopant onto the surface of bimetallic nanocrystals. A notable example is the modification of porous palladium-lead (PdPb) alloy nanocrystals with amorphous Pb(OH)₂ species. nih.govnih.gov This can be achieved through a solution-phase chemical method where the bimetallic nanocrystals are synthesized in the presence of a lead precursor that can be partially hydrolyzed to form lead hydroxide on the surface. The presence of amorphous Pb(OH)₂ on the surface of the PdPb alloys has been shown to enhance their catalytic activity and stability for certain reactions, such as the ethanol (B145695) oxidation reaction. nih.govnih.gov The amorphous nature of the Pb(OH)₂ species is believed to promote the formation of hydroxyl radicals (OHad) which can facilitate the removal of intermediate species that poison the catalyst surface. nih.gov

Crystallographic Analysis and Structural Elucidation

Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) Studies of Pb(OH)₂ Polymorphs

While distinct polymorphs of a simple Pb(OH)₂ formula are not well-established, extensive diffraction studies have been conducted on related stable crystalline phases, most notably lead oxide hydroxide (B78521) compounds.

Pb₆O₄(OH)₄ : This compound, which can be represented as 6PbO·2H₂O, is a key crystalline species in the lead-hydroxide system. Its structure has been elucidated through both single-crystal X-ray diffraction and neutron powder diffraction. High-resolution X-ray diffraction data collected at 100 K have provided detailed insights into its atomic arrangement. mdpi.com Neutron diffraction studies have been particularly valuable for precisely locating the hydrogen atoms within the hydroxide groups, which is challenging with X-ray diffraction alone due to hydrogen's low scattering power. iucr.org

Pb₃O₂(OH)₂ : Neutron powder diffraction data has also been used to perform a Rietveld analysis of the structure of Pb₃O₂(OH)₂. This technique allows for the refinement of a crystal structure model by fitting the entire calculated powder diffraction pattern to the experimental data. The study confirmed a tetragonal crystal system for this compound. iucr.org

Hydrocerussite (2PbCO₃·Pb(OH)₂) : Although a basic carbonate, hydrocerussite contains lead hydroxide components and is frequently studied as an analogue for lead hydroxide corrosion products. Its crystal structure has been determined from X-ray powder diffraction data, employing ab initio methods to solve the structure and the Rietveld method for final refinement. researchgate.net

These studies collectively indicate that while a simple Pb(OH)₂ crystalline solid is elusive, its structural motifs are integral parts of more complex, stable crystalline lattices that can be thoroughly characterized by modern diffraction techniques.

Analysis of Tetragonal and Orthorhombic Phases of Pb(OH)₂

Crystallographic studies have identified distinct phases of lead oxide hydroxides with different symmetries, most notably tetragonal and orthorhombic structures. It is important to note that these phases correspond to complex formulae rather than simple Pb(OH)₂.

Tetragonal Phase : The compound Pb₆O₄(OH)₄ crystallizes in the tetragonal system. mdpi.com Detailed single-crystal X-ray diffraction analysis has determined its space group to be P4̅2₁c. mdpi.com Similarly, Pb₃O₂(OH)₂ has been identified as having a tetragonal structure with the space group P4₂₁c. iucr.org The structural analysis of this phase reveals a framework built from discrete dodecahedral clusters of Pb₆O₄(OH)₄. iucr.org

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |

|---|---|---|---|---|

| Lead Oxide Hydroxide | Pb₆O₄(OH)₄ | Tetragonal | P4̅2₁c | a = 8.0226, c = 9.3183 |

| Lead Oxide Hydroxide | Pb₃O₂(OH)₂ | Tetragonal | P4₂₁c | a = 8.0226, c = 9.3183 |

Orthorhombic Phase : An orthorhombic phase has been identified in a related complex, β-Pb₆O(OH)₆₄·H₂O . This compound's structure was determined from three-dimensional X-ray diffraction data. The crystals belong to the orthorhombic space group Pbca. The structure contains discrete [Pb₆O(OH)₆]⁴⁺ clusters. scispace.com While not a simple hydroxide, its structural characterization provides insight into the geometric possibilities for polynuclear lead-hydroxo complexes.

Elucidation of Lead-Oxygen Polyhedra Coordination Environments

The coordination environment around the Pb²⁺ ion in hydroxide-containing structures is highly variable, a consequence of the stereochemically active 6s² lone pair of electrons. This lone pair can occupy space in the coordination sphere, leading to distorted, asymmetric (hemidirected) geometries, or it can be sterically inactive, resulting in more symmetric (holodirected) arrangements.

In the structure of Pb₆O₄(OH)₄ , the lead atoms exhibit a distorted coordination. There are two unique Pb atoms in the structure, both of which are coordinated by two oxygen atoms and two hydroxide groups in a square-pyramidal geometry. iucr.org The lone pair of electrons is presumed to occupy the apex of the pyramid, pushing the four oxygen ligands to one side. iucr.org

More broadly, studies on hydrated lead(II) ions in solution and in various solid solvates show that the coordination can range from hemidirected complexes with uneven bond distance distributions to holodirected complexes with regular octahedral geometry. cambridge.org In hydroxide-containing solids, the Pb-O distances show a wide variation. For instance, in the β-[Pb₆O(OH)₆]⁴⁺ cluster, Pb-O distances range from 2.24 Å to 2.82 Å. scispace.com The coordination polyhedra are typically described as strongly distorted.

Structural Characterization of Polynuclear Lead Hydroxide Clusters (e.g., [Pb₄(OH)₄]⁴⁺, [Pb₈(OH)₁₂]⁴⁺)

A defining feature of lead(II) hydrolysis is the formation of stable, polynuclear clusters. These clusters form the fundamental building blocks of many crystalline basic lead salts.

The [Pb₄(OH)₄]⁴⁺ Cluster : This is one of the most well-characterized lead-hydroxo clusters. Its structure consists of four lead atoms situated at the corners of a distorted tetrahedron. scispace.com The four hydroxide groups are located above the faces of this Pb₄ tetrahedron. This arrangement gives each lead atom a trigonal-pyramidal coordination with three nearest-neighbor hydroxide oxygens. scispace.com This cubane-like cluster has been identified as the structural unit in various compounds. In zeolites, the average Pb-OH bond distance in these clusters is approximately 2.35 Å, with Pb-Pb distances averaging 3.82 Å. nih.gov

The [Pb₈(OH)₁₂]⁴⁺ Cluster : A more complex, cuboid [Pb₈(OH)₁₂]⁴⁺ cluster has been identified through single-crystal X-ray diffraction of the basic lead nitrate (B79036) Pb₂(OH)₃(NO₃). This layered structure is built from these previously unknown clusters, which are linked into sheets. cambridge.orggeoscienceworld.org

| Cluster | Parameter | Value | Reference |

|---|---|---|---|

| [Pb₄(OH)₄]⁴⁺ | Pb-OH Bond Length | ~2.35 Å | nih.gov |

| Pb-Pb Distance | ~3.82 Å | nih.gov | |

| Pb₆O₄(OH)₄ | Pb-O(H) Bond Length | 2.356 - 2.475 Å | mdpi.com |

| Pb-O Bond Length | 2.184 - 2.204 Å | mdpi.com |

Crystal Morphology and Growth Habit Analysis (e.g., rods, platelets)

The external shape, or morphology, of a crystal is a macroscopic expression of its internal atomic structure and is also influenced by growth conditions such as supersaturation and impurities. While data specifically for pure Pb(OH)₂ is scarce, the morphology of related, well-crystallized lead hydroxide-containing compounds provides valuable insights.

Octahedral and Platelet Morphology : Crystals of Pb₆O₄(OH)₄ have been observed to grow with a distinct octahedral habit. mdpi.com In contrast, hydrocerussite (2PbCO₃·Pb(OH)₂) , a common lead corrosion product, typically crystallizes as hexagonal platelets. researchgate.net The formation of specific morphologies is often pH-dependent; for instance, hydrocerussite is more stable and likely to form in alkaline conditions. researchgate.net

The growth of these varied shapes, from polyhedra to platelets, is governed by the relative growth rates of different crystal faces. Faces with lower surface energy tend to grow more slowly and thus dominate the final crystal habit. Kinetic factors, such as high supersaturation, can lead to more complex morphologies like skeletal or dendritic growth. nih.gov

Thermodynamic and Kinetic Investigations of Lead Hydroxide Systems

Aqueous Solubility and Solubility Product Constant (Ksp) Determination for Pb(OH)₂

Lead(II) hydroxide (B78521), Pb(OH)₂, is classified as a sparingly soluble salt in water. youtube.com Its dissolution in water establishes an equilibrium between the solid phase and its constituent ions, lead(II) (Pb²⁺) and hydroxide (OH⁻). This equilibrium is represented by the following equation:

Pb(OH)₂(s) ⇌ Pb²⁺(aq) + 2OH⁻(aq) chegg.comnobraintoosmall.co.nz

The extent of this dissolution at equilibrium is quantified by the solubility product constant (Kₛₚ). The expression for the Kₛₚ of lead(II) hydroxide is:

Kₛₚ = [Pb²⁺][OH⁻]² nobraintoosmall.co.nzdoubtnut.com

The reported values for the aqueous solubility and the Kₛₚ of Pb(OH)₂ vary across the literature, which is common for sparingly soluble hydroxides due to factors like polymorphism, aging of the precipitate, and experimental conditions. At 20°C, the solubility is reported as 0.0155 g per 100 mL of water. chembk.comwikipedia.org Other studies report molar solubility values such as 6.7 x 10⁻⁶ M and 1.53 x 10⁻⁷ M. chegg.comdoubtnut.com These solubility values correspond to calculated Kₛₚ values that range from approximately 1.2 x 10⁻¹⁵ to 1.43 x 10⁻²⁰. nobraintoosmall.co.nzdoubtnut.comchegg.combrainly.com The wide range in reported Kₛₚ values, also cited as being between 10⁻¹⁴.⁹ and 10⁻¹⁹.⁸⁵, reflects the complexity and sensitivity of the Pb(OH)₂ system. wikipedia.org

Table 1: Reported Solubility and Kₛₚ Values for Lead(II) Hydroxide

| Parameter | Value | Temperature (°C) | Source |

| Aqueous Solubility | 0.0155 g/100mL | 20 | chembk.comwikipedia.org |

| Aqueous Solubility | 3.68 x 10⁻⁵ g/L | 25 | nobraintoosmall.co.nz |

| Molar Solubility | 1.53 x 10⁻⁷ M | 25 | chegg.comnobraintoosmall.co.nz |

| Molar Solubility | 6.7 x 10⁻⁶ M | Not Specified | doubtnut.com |

| Molar Solubility | 7.32 x 10⁻⁶ M | Not Specified | brainly.com |

| Kₛₚ | 1.43 x 10⁻²⁰ | Not Specified | chegg.com |

| Kₛₚ | 1.42 x 10⁻²⁰ | 25 | nobraintoosmall.co.nz |

| Kₛₚ | 1.2 x 10⁻¹⁵ | Not Specified | brainly.com |

| Kₛₚ | 4.2 x 10⁻¹⁵ | Not Specified | askfilo.com |

| Kₛₚ | 1.203 x 10⁻¹⁵ | Not Specified | doubtnut.com |

Influence of pH, Temperature, and Complexing Agents on Pb(OH)₂ Solubility

The solubility of lead(II) hydroxide is not constant and is significantly affected by several chemical factors.

Influence of pH: The pH of the aqueous solution is a critical determinant of Pb(OH)₂ solubility.

In acidic conditions (low pH) , the concentration of hydroxide ions (OH⁻) is low. Adding an acid increases the H⁺ concentration, which reacts with the OH⁻ ions from the dissolution equilibrium to form water (H₂O). vaia.com According to Le Chatelier's principle, this removal of OH⁻ ions shifts the equilibrium to the right, causing more Pb(OH)₂ to dissolve. vaia.com

In moderately alkaline conditions , the solubility of Pb(OH)₂ is at its minimum. This occurs in a pH range of approximately 9 to 11. researchgate.netscholaris.ca Research has identified the minimum solubility to be in the pH range of 10.3–11.2. researchgate.net

In highly alkaline conditions (high pH) , typically above pH 10 or 12, the solubility of Pb(OH)₂ increases again. nobraintoosmall.co.nz This is due to the formation of soluble hydroxo-complex ions, such as the plumbite ion. nobraintoosmall.co.nz Pb(OH)₂ acts as a Lewis acid and reacts with excess hydroxide ions to form complex ions like [Pb(OH)₃]⁻ and [Pb(OH)₄]²⁻. wikipedia.orgscholaris.ca The formation of these stable complexes effectively removes free Pb²⁺ from the solution, shifting the initial dissolution equilibrium to the right and increasing solubility. nobraintoosmall.co.nz

Influence of Temperature: Temperature influences reaction kinetics and equilibria. For the dissolution of solids, the effect depends on whether the process is endothermic or exothermic. libretexts.org Studies on the adsorption of lead ions, which can be related to solubility phenomena, often show the process to be endothermic, suggesting that solubility might increase with temperature. arcjournals.orgresearchgate.net In the synthesis of Pb(OH)₂, elevated temperatures (50–60°C) have been found to promote the formation of more stable crystalline forms compared to the amorphous product favored at room temperature.

Influence of Complexing Agents: The presence of other ions or molecules, known as complexing agents, can significantly increase the solubility of Pb(OH)₂. libretexts.org These agents form stable, soluble complexes with the Pb²⁺ ion, reducing its free concentration in solution and pulling the dissolution equilibrium towards greater solubility. libretexts.org

Inorganic Ligands: Anions such as carbonate (CO₃²⁻) can form soluble complexes like PbCO₃(aq) and Pb(CO₃)₂²⁻, which can dominate lead speciation and increase its total soluble concentration, especially at pH values above 8. nih.gov Cyanide (CN⁻) is another strong complexing agent for heavy metals. ukm.my

Organic Ligands: Organic substances like fulvic acid can form soluble lead-dihydroxy fulvate complexes, increasing the solubility of Pb(OH)₂ as the concentration of the organic acid rises.

Thermodynamic Parameters of Lead(II) Adsorption onto Hydroxide-Based Sorbents (ΔH°, ΔS°, ΔHₓ, Eₐ)

The adsorption of lead(II) ions from aqueous solutions onto various sorbents, including layered double hydroxides (LDHs), is a widely studied process for water remediation. Thermodynamic parameters provide insight into the energy changes and spontaneity of this adsorption. The key parameters are the standard enthalpy change (ΔH°), standard entropy change (ΔS°), and standard Gibbs free energy change (ΔG°).

The relationship between these parameters is given by the equation: ΔG° = ΔH° - TΔS°

Studies have shown that for the adsorption of Pb(II) onto hydroxide-based materials, the process is often spontaneous and endothermic. arcjournals.orgresearchgate.net A positive ΔH° indicates that the process is endothermic, meaning it is favored by an increase in temperature. arcjournals.org A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption. arcjournals.org A negative ΔG° confirms the feasibility and spontaneous nature of the adsorption process. jwld.pl

Table 2: Example Thermodynamic Parameters for Pb(II) Adsorption

| Sorbent Material | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Temperature (K) | Findings | Source |

| Layered Double Hydroxide | Positive | Positive | Negative | Varied | Endothermic, Spontaneous | arcjournals.org |

| Ion-Exchange Resins | Positive | Positive | Negative | Varied | Endothermic, Spontaneous | researchgate.net |

| Cocopeat | - | - | -1.1 to -2.7 | 303-323 | Spontaneous | ijcce.ac.ir |

| Water Hyacinth Activated Carbon | Positive | Positive | -0.19 to -1.18 | 298-328 | Endothermic, Spontaneous | semanticscholar.org |

Adsorption Kinetics and Reaction Order Modeling (e.g., pseudo-second order)

The study of adsorption kinetics describes the rate of solute uptake and provides information about the mechanism of adsorption. For the adsorption of lead(II) ions onto various adsorbents, the kinetic data is frequently analyzed using models such as the pseudo-first-order and pseudo-second-order models. ijcce.ac.irnih.gov

The pseudo-second-order kinetic model is very commonly found to provide the best fit for the experimental data of Pb(II) adsorption. jwld.plijcce.ac.irsemanticscholar.orgnih.govacs.org The equation for this model is:

(t/qₜ) = (1 / k₂qₑ²) + (t / qₑ)

where:

qₑ (mg/g) is the amount of Pb(II) adsorbed at equilibrium.

qₜ (mg/g) is the amount of Pb(II) adsorbed at time t.

k₂ (g/mg·min) is the rate constant of the pseudo-second-order adsorption. nih.gov

A strong correlation with the pseudo-second-order model suggests that the rate-limiting step is chemisorption, which involves the sharing or transfer of electrons between the adsorbate (Pb²⁺) and the adsorbent surface. nih.govresearchgate.net This implies the formation of a chemical bond at the active sites on the sorbent. researchgate.net The initial adsorption rate often increases with a higher initial concentration of Pb(II). nih.gov

Phase Stability Diagrams and Equilibrium Studies of Lead(II)-Hydroxide Systems

The lead(II)-hydroxide system in aqueous solution is complex, involving multiple equilibrium reactions beyond the simple dissolution of Pb(OH)₂. wikipedia.org Depending on the pH and the total concentration of lead, various soluble mononuclear and polynuclear hydroxo-complexes can form. wikipedia.orgresearchgate.net

Equilibrium studies have identified several of these species, including:

Mononuclear species: Pb(OH)⁺, Pb(OH)₂(aq), Pb(OH)₃⁻, and Pb(OH)₄²⁻ wikipedia.orgresearchgate.netacs.org

Polynuclear species: Pb₄(OH)₄⁴⁺, Pb₃(OH)₄²⁺, and Pb₆(OH)₈⁴⁺ wikipedia.orgresearchgate.net

The formation of Pb(OH)⁺ is reported to begin at a pH between 4 and 6. researchgate.net As the pH increases, these species progressively form. wikipedia.org Thermodynamic equilibrium principles are used to construct phase stability and speciation diagrams, such as plots of the concentration of complex ions (pc) versus pH or the distribution ratio of species (αₙ) versus pH. researchgate.netresearchgate.net These diagrams illustrate the dominant lead species under different pH conditions and are essential for predicting the fate and transport of lead in aqueous environments. researchgate.netnih.gov For example, such diagrams show that the minimum total solubility of lead is achieved in the pH range where solid Pb(OH)₂ is the stable phase, before the formation of highly soluble anionic complexes at higher pH values. researchgate.net

Thermal Decomposition Pathways and Kinetics of Lead Hydroxide and Oxyhydroxides

Thermogravimetric analysis (TGA) is used to investigate the thermal stability and decomposition of lead hydroxide and related compounds. When heated, lead hydroxide decomposes to form lead(II) oxide (PbO). wikipedia.orgsharif.edu

Studies on the specific lead hydroxide compound with the formula Pb₆O₄(OH)₄ showed that it is stable at room temperature but decomposes completely to lead(II) oxide (PbO) upon heating to 160°C. sharif.edusharif.edu Other research indicates that the decomposition of lead hydroxide nanorods occurs in a temperature range of approximately 100°C to 400°C, transitioning into lead(II) oxide nanorods. researchgate.net The final product of the decomposition is typically the yellow form of PbO, known as litharge. wikipedia.org

The decomposition pathway can be influenced by the atmosphere. Under an oxygen atmosphere, further reactions can occur at higher temperatures (e.g., 280-480°C), where the initial PbO product absorbs oxygen to form various lead oxides like Pb₁₂O₁₉, Pb₂O₃, and Pb₃O₄. sharif.edu At even higher temperatures (e.g., above 480°C), these higher oxides can decompose back to PbO. sharif.edu The controlled thermal decomposition of lead hydroxide to PbO at relatively low temperatures (e.g., 160°C) presents an energy-efficient alternative to high-temperature reduction methods used in industry. sharif.edu

Chemical Reactivity and Speciation Dynamics

Hydrolytic Speciation of Lead(II) Ions in Aqueous Solutions (PbOH+, Pb(OH)2(aq), Pb(OH)3⁻)

In aqueous solutions, the lead(II) ion, Pb²⁺, undergoes hydrolysis as the pH increases, leading to the formation of various mononuclear hydroxo complexes. wikipedia.org Under weakly acidic conditions, the predominant species is the hydrated lead(II) ion. As the solution becomes more alkaline, a series of deprotonation reactions occur, resulting in the sequential formation of Pb(OH)⁺, aqueous Pb(OH)₂(aq), and Pb(OH)₃⁻. wikipedia.org

The formation of these species is a function of both pH and the total lead concentration in the solution. researchgate.net At a moderate pH, Pb(OH)⁺ is a dominant species. researchgate.net As the pH continues to rise, the sparingly soluble Pb(OH)₂ begins to form, with its maximum concentration occurring around pH 10. researchgate.net Further increases in pH lead to the formation of the anionic species Pb(OH)₃⁻. researchgate.net The presence and relative concentrations of these mononuclear complexes are crucial in understanding the environmental fate and transport of lead, as well as its behavior in various chemical processes. acs.org

The equilibrium reactions for the formation of these mononuclear species can be represented as follows:

Pb²⁺(aq) + H₂O(l) ⇌ Pb(OH)⁺(aq) + H⁺(aq)

Pb(OH)⁺(aq) + H₂O(l) ⇌ Pb(OH)₂(aq) + H⁺(aq)

Pb(OH)₂(aq) + H₂O(l) ⇌ Pb(OH)₃⁻(aq) + H⁺(aq)

The stability of these complexes is described by their formation constants. Potentiometric titrations have been used to determine these constants, providing quantitative insight into the distribution of these species under varying pH conditions. acs.org

Table 1: Stepwise Formation Constants for Mononuclear Lead(II) Hydroxide (B78521) Complexes

| Reaction | Stepwise Formation Constant (K) | pKa |

|---|---|---|

| Pb²⁺(aq) + OH⁻(aq) ⇌ Pb(OH)⁺(aq) | 2.0 x 10⁶ | 7.7 |

Note: The pKa values are for the deprotonation of the corresponding aquo complex. chegg.com

Formation and Stability of Polynuclear Lead Hydroxide Species (e.g., Pb₃(OH)₄²⁺, Pb₄(OH)₄⁴⁺, Pb₆(OH)₈⁴⁺)

At higher concentrations of lead(II), the formation of polynuclear hydroxo complexes becomes significant. These species involve multiple lead atoms bridged by hydroxide groups. Among the identified polynuclear species are Pb₃(OH)₄²⁺, Pb₄(OH)₄⁴⁺, and Pb₆(OH)₈⁴⁺. wikipedia.orgrsc.orgnih.gov The formation of these complexes is a key feature of lead(II) hydrolysis, particularly in the pH range of 7 to 10. researchgate.netfrontiersin.org

The Pb₄(OH)₄⁴⁺ species is considered a definitive polynuclear complex, while Pb₃(OH)₄²⁺ is less prevalent. dtic.mil Another reported polynuclear species is Pb₂(OH)³⁺, though it is considered rare. dtic.mil The stability of these polynuclear complexes has been investigated through potentiometric titrations, and their formation constants have been determined. rsc.orgnih.gov For instance, at 25 °C in 0.10 mol dm⁻³ K[NO₃], the –log βpq values for the formation of [Pb₃(OH)₄]²⁺, [Pb₄(OH)₄]⁴⁺, and [Pb₆(OH)₈]⁴⁺ have been estimated. rsc.org

The structure of these polynuclear species can be complex. For example, the careful hydrolysis of lead(II) acetate (B1210297) can yield a crystalline product with the formula Pb₆O₄(OH)₄, which consists of an octahedral cluster of lead centers. wikipedia.org

Table 2: Formation Constants for Polynuclear Lead(II) Hydroxide Species

| Species | Reaction | -log βpq |

|---|---|---|

| [Pb₃(OH)₄]²⁺ | 3Pb²⁺ + 4H₂O ⇌ [Pb₃(OH)₄]²⁺ + 4H⁺ | 23.91 |

| [Pb₄(OH)₄]⁴⁺ | 4Pb²⁺ + 4H₂O ⇌ [Pb₄(OH)₄]⁴⁺ + 4H⁺ | 20.40 |

Data from potentiometric titration at 25 °C in 0.10 mol dm⁻³ K[NO₃]. rsc.org

Amphoteric Behavior of Lead Hydroxide and Plumbate Formation

Lead(II) hydroxide exhibits amphoteric behavior, meaning it can act as both a base and an acid depending on the chemical environment. pcc.eulibretexts.org In acidic solutions, it behaves as a base, reacting to form lead(II) salts and water. pcc.eu This is a typical reaction for a metal hydroxide.

The acidic nature of lead hydroxide is demonstrated by its reaction with strong bases. vaia.com When excess sodium hydroxide solution is added to a precipitate of lead(II) hydroxide, the precipitate dissolves to form a colorless solution. chemguide.co.uklibretexts.org This dissolution is due to the formation of plumbate(II) ions. wikipedia.org

The reaction with excess hydroxide ions can be represented as: Pb(OH)₂(s) + 2OH⁻(aq) → [Pb(OH)₄]²⁻(aq) or PbO₂²⁻(aq) + 2H₂O(l) chemguide.co.uklibretexts.org

The resulting solution contains hydroxo-complexes of lead, with the specific formula of the plumbate ion being subject to some variation in representation. chemguide.co.uk Lead(II) oxide, which is closely related to the hydroxide, also dissolves in alkalis to form plumbate(II) salts. wikipedia.orgoxfordreference.com For example, lead(II) oxide dissolves in alkali to form salts containing the HPbO₂⁻ anion. wikipedia.org In more concentrated alkali solutions, the formation of the hexahydroxyplumbate(II) anion, [Pb(OH)₆]⁴⁻, has also been proposed. wikipedia.org

Coordination Chemistry of Lead(II)-Hydroxide Complexes

The coordination chemistry of lead(II) is diverse due to the influence of its 6s² lone pair of electrons. nih.gov This can lead to the formation of either hemidirected complexes, which have an asymmetric coordination sphere and a gap for the lone pair, or holodirected complexes with a more symmetrical arrangement of ligands. nih.govresearchgate.net

In the context of hydroxide complexes, the lead(II) ion coordinates with hydroxide ions (OH⁻) to form the various mononuclear and polynuclear species discussed previously. In these complexes, the hydroxide ion acts as a ligand, donating a pair of electrons to the lead(II) center. The coordination number of lead(II) in these complexes can vary.

The structure of these complexes in solution has been a subject of study. For instance, the hydrated lead(II) ion in aqueous solution is believed to be six-coordinate with a hemidirected structure. nih.gov The formation of polynuclear complexes involves hydroxide ions acting as bridging ligands between two or more lead(II) centers. frontiersin.org For example, in the Pb₄(OH)₄⁴⁺ cluster, the lead atoms are bridged by hydroxide groups. iupac.org The bonding in these complexes is primarily through the oxygen atom of the hydroxide group to the lead atom. frontiersin.org

The coordination environment of lead(II) can also be influenced by the presence of other ligands in solution, which can lead to the formation of mixed-ligand complexes. nih.gov

Surface Complexation Mechanisms on Adsorbent Materials

The various lead(II) hydroxide species in aqueous solution can interact with the surfaces of adsorbent materials through surface complexation. This process is a key mechanism for the removal of lead from water. mdpi.comnih.gov The surface of many adsorbent materials, such as activated carbon, metal oxides, and clays, contains functional groups like hydroxyl (-OH) and carboxyl (-COOH) groups that can act as binding sites for lead ions. nih.govosti.gov

The adsorption of lead is highly dependent on the pH of the solution, as this controls both the speciation of lead in solution and the surface charge of the adsorbent. mdpi.com At lower pH values, the surface of many adsorbents is positively charged, leading to electrostatic repulsion of the cationic lead species (Pb²⁺ and Pb(OH)⁺). As the pH increases, the surface becomes more negatively charged, favoring the adsorption of these cationic species through electrostatic attraction and surface complexation. mdpi.comnih.gov

The primary mechanisms of lead adsorption often involve the formation of inner-sphere surface complexes, where there is a direct chemical bond between the lead ion and the surface functional groups. nih.govosti.gov For example, on activated carbon, lead can form monodentate complexes with phenolic groups and bidentate complexes with carboxylic groups. osti.gov On mineral surfaces like kaolinite, lead hydroxide species can adsorb onto the surface. lyellcollection.org

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and extended X-ray absorption fine structure (EXAFS) have been used to probe the molecular-level interactions between lead and adsorbent surfaces, confirming the formation of these surface complexes. osti.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Lead(II) hydroxide | Pb(OH)₂ |

| Lead(II) ion | Pb²⁺ |

| Hydroxyl ion | OH⁻ |

| Lead(II) hydroxy ion | Pb(OH)⁺ |

| Aqueous lead(II) hydroxide | Pb(OH)₂(aq) |

| Trihydroxyplumbate(II) ion | Pb(OH)₃⁻ |

| Dihydrogen lead(II) ion | PbH₂²⁺ |

| Lead(II) oxide | PbO |

| Lead(II) acetate | Pb(C₂H₃O₂)₂ |

| Lead(II) nitrate (B79036) | Pb(NO₃)₂ |

| Potassium nitrate | KNO₃ |

| Sodium hydroxide | NaOH |

| Lead(II) chloride | PbCl₂ |

| Lead(II) iodide | PbI₂ |

| Lead(II) sulfate | PbSO₄ |

| Sodium plumbate(II) | Na₂PbO₂ |

| Hexahydroxyplumbate(II) ion | [Pb(OH)₆]⁴⁻ |

| Hydrogen plumbite ion | HPbO₂⁻ |

| Lead(IV) oxide | PbO₂ |

| Plumbate(IV) ion | PbO₃²⁻ |

| Hexahydroxyplumbate(IV) ion | [Pb(OH)₆]²⁻ |

| Trihydroxyplumbate(II) ion | [Pb(OH)₃]⁻ |

| Lead(II) carbonate | PbCO₃ |

| Hydrocerussite | Pb₃(CO₃)₂(OH)₂ |

| Anglesite | PbSO₄ |

| Lead sulfide | PbS |

| Lead silicate (B1173343) oxide | Pb₅SiO₇, Pb₂SiO₄, Pb₁₁Si₃O₁₇ |

| Lead silicate hydroxide | Pb₁₀(Si₂O₇)₃(OH)₂ |

| Kaolinite | Al₂Si₂O₅(OH)₄ |

| Activated carbon | C |

| Calcium oxide | CaO |

| Carbon dioxide | CO₂ |

| Calcium hydroxide | Ca(OH)₂ |

| Carbonic acid | H₂CO₃ |

| Beryllium oxide | BeO |

| Magnesium oxide | MgO |

| Strontium oxide | SrO |

| Barium oxide | BaO |

| Manganese(II) oxide | MnO |

| Manganese(III) oxide | Mn₂O₃ |

| Manganese(IV) oxide | MnO₂ |

| Manganese(VII) oxide | Mn₂O₇ |

| Aluminum hydroxide | Al(OH)₃ |

| Zinc hydroxide | Zn(OH)₂ |

| Chromium(III) hydroxide | Cr(OH)₃ |

| Copper(II) hydroxide | Cu(OH)₂ |

| Beryllium hydroxide | Be(OH)₂ |

| Antimony hydroxide | Sb(OH)₃ |

| Magnesium hydroxide | Mg(OH)₂ |

| Water | H₂O |

| Hydronium ion | H₃O⁺ |

| Hydrochloric acid | HCl |

| Sodium chloride | NaCl |

| Potassium iodide | KI |

| Sulfuric acid | H₂SO₄ |

| Perchloric acid | HClO₄ |

| Nitric acid | HNO₃ |

| Sodium nitrate | NaNO₃ |

| Sodium perchlorate | NaClO₄ |

| TAPS | (C₇H₁₇NO₆S) |

| TAPSO | (C₇H₁₇NO₇S) |

| Coumarin-3-carboxylic acid | C₁₀H₆O₄ |

| Polynuclear lead hydroxide species | Pb₃(OH)₄²⁺, Pb₄(OH)₄⁴⁺, Pb₆(OH)₈⁴⁺, Pb₂(OH)³⁺, Pb₆O₄(OH)₄ |

| Plumbate(II) ion | PbO₂²⁻ |

| Lead(II) chlorocomplex | PbCl₄²⁻ |

| Lead(II) hydroxo-complexes | [Pb(OH)₄]²⁻ |

| Lead(II)-phenol complex | |

| Lead(II)-carboxyl complex | |

| Chromium(II) dihydroxide | Cr₂(OH)₂⁴⁺ |

| Chromium(III) hexahydroxide | Cr₆(OH)₁₂⁶⁺ |

| Chromium(III) dodecahydroxide | Cr₁₂(OH)₃₀⁶⁺ |

| Cerium(IV) dihydroxide | Ce₂(OH)₂⁶⁺ |

| Dimethyl sulfoxide | (CH₃)₂SO |

| N,N-dimethylformamide | (CH₃)₂NC(O)H |

| N,N-dimethylacetamide | CH₃C(O)N(CH₃)₂ |

| N,N'-dimethylpropyleneurea | C₆H₁₂N₂O |

| 1,1,3,3-tetramethylurea | C₅H₁₂N₂O |

| N,N-dimethylthioformamide | C₃H₇NS |

| Lead(II) perchlorate | Pb(ClO₄)₂ |

| Lead(II) trifluoromethanesulfonate | Pb(CF₃SO₃)₂ |

| Calcium | Ca |

| Cadmium | Cd |

| Copper | Cu |

| Zinc | Zn |

| Uranium(VI) | U(VI) |

| Arsenic(V) | As(V) |

| Chromium(III) | Cr(III) |

| Mercury(II) | Hg(II) |

| Lignin | |

| Thiol | -SH |

| Bacillus subtilis | |

| Bacillus licheniformis |

Environmental Geochemistry and Transport Mechanisms

Sorption and Precipitation Mechanisms of Lead Ions by Pb(OH)₂ in Contaminated Media

The interaction of lead ions with various environmental components is heavily influenced by sorption and precipitation processes. In contaminated soils and waters, lead hydroxide (B78521) is involved in mechanisms that dictate the mobility and bioavailability of lead.

Sorption: Lead ions (Pb²⁺) can be adsorbed onto the surface of particles, including minerals and organic matter. acs.orgiupac.org The formation of lead hydroxide species, such as Pb(OH)⁺, is a key step in this process, particularly as pH increases. ijcce.ac.irbibliotekanauki.pl These hydrolyzed species can have a higher affinity for surfaces compared to the free Pb²⁺ ion. The process can be described as surface complexation, where lead ions bind to hydroxyl groups on the surface of minerals like iron oxides. researchgate.netmdpi.com

Precipitation: The precipitation of lead compounds is a primary mechanism for the immobilization of lead in contaminated environments. Lead hydroxide itself has a very low solubility product (Ksp), with reported values around 1.4 x 10⁻²⁰ at 25°C. brainly.comchemicalbook.comchegg.com This low solubility means that in environments with sufficient hydroxide ions (i.e., neutral to alkaline pH), lead can precipitate out of solution as lead hydroxide or related basic salts. mdpi.com For instance, the addition of hydroxide to a solution containing lead(II) salts results in the formation of hydrated lead oxides (PbO·xH₂O). wikipedia.org

The interplay between sorption and precipitation is complex. At lower lead concentrations, sorption may be the dominant mechanism. However, as the concentration of lead or the pH of the medium increases, precipitation of lead hydroxide and other lead minerals becomes more significant. ijcce.ac.ir

Role of Pb(OH)₂ in Lead Speciation in Aquatic and Soil Environments

Lead speciation refers to the different physical and chemical forms in which lead exists in the environment. acs.org The speciation of lead is critical as it determines its solubility, mobility, bioavailability, and toxicity. researchgate.netnih.gov Lead hydroxide plays a pivotal role in controlling lead speciation, particularly in response to changes in pH.

In acidic conditions, the dominant lead species is the free Pb²⁺ ion. researchgate.net As the pH increases into the neutral and alkaline range, hydrolysis occurs, leading to the formation of a series of mononuclear and polynuclear hydroxide complexes. These include Pb(OH)⁺, aqueous Pb(OH)₂, and Pb(OH)₃⁻, as well as polynuclear species like Pb₄(OH)₄⁴⁺. wikipedia.orgresearchgate.net

The formation of these lead-hydroxy complexes significantly influences lead's behavior. For example, in many soil and aquatic systems, lead is found to be associated with iron and manganese oxides, where it is adsorbed as a surface complex. nih.govmdpi.com EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy studies have identified that in some contaminated soils, lead is coordinated to oxygen and hydroxide ligands, indicating the importance of these hydroxide species in its environmental chemistry. acs.org

The presence of other ions, such as carbonates and phosphates, can lead to the precipitation of even less soluble lead minerals like cerussite (PbCO₃) and pyromorphite (B1263725) (Pb₅(PO₄)₃Cl), further complicating the speciation. nih.govnih.gov However, the initial formation of lead hydroxide complexes is often a precursor to the formation of these more stable mineral phases.

Optimization Strategies for Lead Remediation Technologies Utilizing Lead Hydroxide

The precipitation of lead hydroxide is a key principle behind several remediation technologies for lead-contaminated water and soil. By manipulating the pH, lead can be effectively removed from solution.

pH Adjustment: One of the most straightforward remediation strategies is to increase the pH of the contaminated medium. This promotes the precipitation of lead hydroxide and significantly reduces the concentration of dissolved lead. mdpi.comscirp.org This method is often used in industrial wastewater treatment. Studies have shown that lead removal efficiency can exceed 99.9% at pH values between 6.0 and 10.0 due to the low solubility of lead compounds formed. mdpi.com

Chemical Precipitation: The addition of chemical agents that provide hydroxide ions, such as lime (calcium hydroxide) or sodium hydroxide, is a common practice to induce lead precipitation. mdpi.comnih.gov This technique is effective in creating alkaline conditions that favor the formation of insoluble lead hydroxide.

In Situ Immobilization: For contaminated soils, in situ immobilization techniques aim to convert mobile lead into less soluble, and therefore less bioavailable, forms. While phosphate-based amendments to form highly stable pyromorphite are widely studied, the principle of raising pH to precipitate lead as hydroxides is also a viable strategy. researchgate.netnih.gov Combining pH adjustment with the addition of other amendments can enhance the long-term stability of the immobilized lead. For instance, modifying fly ash with calcium hydroxide has been shown to increase soil pH and decrease the amount of extractable lead. mdpi.com

Optimization Parameters: The efficiency of these remediation technologies depends on several factors, including the final pH, the initial lead concentration, the presence of other ions, and the nature of the contaminated matrix. mdpi.commui.ac.ir For example, the optimal pH for lead removal via hydroxide precipitation is often found to be around 8.0. mdpi.com

Environmental Mobility and Fixation of Lead Hydroxide in Geochemical Systems

The environmental mobility of lead is largely controlled by its speciation and the geochemical conditions of the system. Lead hydroxide and related species are central to the processes of lead fixation and transport.

Mobility: In acidic environments, where Pb²⁺ is the dominant species, lead is relatively mobile. researchgate.net As pH increases, the formation of lead hydroxide complexes and the precipitation of lead hydroxide reduce its mobility. scirp.org However, the formation of colloidal lead hydroxide particles can, in some cases, facilitate transport in aquatic systems. researchgate.net The presence of organic matter can also influence mobility by forming soluble lead-organic complexes. bibliotekanauki.plscirp.org

Fixation: The fixation of lead in soils and sediments occurs through several mechanisms where lead hydroxide plays a role:

Precipitation: As previously discussed, the formation of solid lead hydroxide is a major fixation mechanism in neutral to alkaline conditions. scirp.org

Sorption to Oxides: Lead hydroxide species readily adsorb to the surfaces of iron and manganese oxides, which are common components of soils and sediments. This process effectively removes lead from the mobile phase. researchgate.net

Incorporation into Minerals: Over time, lead hydroxide can be transformed into more stable secondary minerals, such as lead carbonates or phosphates, which provide long-term fixation. nih.gov Studies on lead-contaminated soils have shown that even in heavily contaminated sites, the original lead-bearing minerals from the source of contamination are often not preserved, and secondary minerals, including those formed through hydroxide intermediates, predominate. nih.gov

The mobility of lead isotopes can also be influenced by these processes. For example, in the pedosphere, heavier lead isotopes have been observed to have stronger mobility and are more likely to be associated with exchangeable and carbonate fractions. nih.gov

Influence of pH on Lead Leaching and Precipitation in Environmental Contexts

The pH of the surrounding environment is arguably the most critical factor governing the leaching and precipitation of lead. bibliotekanauki.pluc.pt

Leaching: Leaching is the process by which lead is released from a solid matrix, such as soil or waste material, into a liquid phase, typically water.

Acidic Conditions: Under acidic conditions (low pH), the solubility of most lead compounds, including lead hydroxide, increases. scirp.org This leads to increased leaching of lead into the surrounding environment. Acid rain, for example, can exacerbate the leaching of lead from contaminated soils. researchgate.net

Alkaline Conditions: In alkaline conditions (high pH), the precipitation of lead hydroxide and other basic lead salts is favored, which generally reduces lead leaching. scirp.org However, at very high pH values (typically above 11), the formation of soluble lead hydroxide complexes like Pb(OH)₃⁻ can lead to an increase in lead solubility, a phenomenon known as amphoteric behavior. nih.gov

Precipitation: The relationship between pH and precipitation is the inverse of leaching.

As pH increases from acidic towards neutral, the solubility of lead decreases, and the precipitation of lead hydroxide becomes more favorable. researchgate.net Lead ions start to precipitate as hydroxide at a pH greater than 6. researchgate.netscielo.org.mx

The optimal pH for lead precipitation is often in the slightly alkaline range. For instance, in wastewater treatment, a pH of around 8.0 is often targeted for effective lead removal through hydroxide precipitation. mdpi.com

The following table summarizes the general effect of pH on lead behavior in the environment:

| pH Range | Dominant Lead Species (in the absence of other strong complexing agents) | Predominant Process | Environmental Implication |

| < 6 | Pb²⁺ | Leaching/Dissolution | High mobility and bioavailability |

| 6 - 9 | Pb(OH)⁺, Pb(OH)₂, Pb₄(OH)₄⁴⁺ | Precipitation/Sorption | Low mobility, lead fixation |

| > 9 | Pb(OH)₃⁻ | Dissolution (amphoteric) | Increased mobility at very high pH |

It is important to note that this is a simplified representation, and the actual behavior of lead can be influenced by a multitude of other factors, including the presence of other ions (e.g., carbonate, phosphate (B84403), chloride), organic matter, and the specific mineralogy of the soil or sediment. scirp.orguc.ptacs.org

Advanced Materials Science Applications

Electrochemical Applications and Electrode Material Development

While lead hydroxide (B78521) itself is not typically the primary active material in commercial batteries, the principles of its formation and the broader class of layered double hydroxides (LDHs) are central to the development of advanced electrode materials. researchgate.netjos.ac.cn LDHs, which are a class of ionic layered compounds, are extensively studied for their potential in supercapacitors and batteries due to their flexible composition, large surface area, and anion exchange capabilities. researchgate.netjos.ac.cnacs.org The electrochemical performance of LDH-based electrodes is largely dependent on the diffusion of electrons and hydroxide ions (OH⁻). acs.org

The development of high-performance electrodes for supercapacitors and other energy storage devices is a critical area of research. acs.org Materials like transition metal-based layered double hydroxides (TM-LDHs) exhibit excellent electrocatalytic properties that facilitate redox reactions. researchgate.net The formation of lead hydroxide can be a key reaction at the electrode surface. For instance, in cyclic voltammetry studies, the oxidation of lead can lead to the precipitation of Pb(OH)₂ on the electrode surface. researchgate.net At a pH of 7.5, the oxidation of lead to lead hydroxide has been observed, while at different pH levels, this can occur alongside the formation of lead oxide (PbO). researchgate.net The Pb(II)/OH⁻ system has been investigated to understand the formation of various mononuclear hydroxide complexes, which is fundamental knowledge for electrochemical applications. acs.org

Researchers are focused on creating electrode materials with large surface areas, high electrical conductivity, and excellent cycling stability to meet the demands of modern electronics and energy storage systems. jos.ac.cn While pure lead electrodes are produced for specific research and deposition processes like CVD and PVD, the modification of electrode surfaces with hydroxide species is a key strategy for enhancing performance. americanelements.com

Catalytic Performance and Reaction Mechanisms Facilitated by Lead Hydroxide Species

Lead hydroxide species have demonstrated significant potential in catalysis, particularly in facilitating complex reaction mechanisms for organic synthesis and energy conversion.

The electrocatalytic oxidation of organic molecules is a promising strategy for producing value-added chemicals and can be used to replace the sluggish water oxidation reaction in water splitting. scispace.com Lead hydroxide has been identified as a key component in boosting the efficiency of such reactions. A notable example is its role in the ethanol (B145695) oxidation reaction (EOR). Research has shown that incorporating amorphous Pb(OH)₂ species into porous PdPb alloy catalysts significantly enhances their activity and stability for EOR. acs.org

The presence of Pb(OH)₂ helps to accelerate the removal of carbon monoxide intermediates (COad), a common poison in platinum-group metal catalysts. acs.org This results in a substantial increase in mass activity compared to standard catalysts. For example, PdPb-Pb(OH)₂ catalysts have shown a mass activity of 3.18 A mgPd⁻¹, a significant improvement that highlights the beneficial role of the hydroxide species. acs.org The development of bimetallic hydroxide catalysts, even those not containing lead, for aerobic C-H oxidation reactions underscores the general principle that metal hydroxides can provide synergistic catalytic sites for oxidizing organic substrates. acs.org

| Catalyst | Mass Activity (A mgPd⁻¹) | Key Finding | Source |

| PdPb-Pb(OH)₂ | 3.18 | The incorporation of amorphous Pb(OH)₂ species enhances activity and stability. | acs.org |

| Pd/C | Lower than PdPb-Pb(OH)₂ | Serves as a commercial benchmark for comparison. | acs.org |

This table illustrates the enhanced catalytic performance for ethanol oxidation achieved by integrating lead hydroxide into the catalyst structure.

A critical mechanism by which lead hydroxide enhances catalytic reactions is through the promotion of adsorbed hydroxyl species (OHad) on the catalyst surface. Amorphous Pb(OH)₂ is particularly effective at accelerating the dissociation of water molecules to generate more OHad. acs.org These adsorbed hydroxyl groups are crucial for the oxidative removal of poisonous intermediates like COad through the reaction: COad + OHad → CO₂ + H⁺ + e⁻. acs.org

Integration of Pb(OH)₂ in Composite Materials for Enhanced Functionality

The integration of lead hydroxide into composite materials is a strategy to create advanced materials with tailored and enhanced properties. These composites leverage the properties of Pb(OH)₂ in synergy with other materials to achieve functionalities not possible with the individual components.

A prime example is the development of PdPb-Pb(OH)₂ composites for electrocatalysis. acs.orgresearchgate.net In these materials, porous PdPb nanocrystals are modified with amorphous Pb(OH)₂. acs.org This integration serves multiple purposes: the alloy structure optimizes the electronic properties of the palladium, while the lead hydroxide component promotes the formation of OHad species, enhancing catalytic activity and CO tolerance for ethanol oxidation. acs.org The porous structure of the composite also provides a large surface area, which is beneficial for the efficient utilization of the precious metal catalyst. acs.org The resulting composite material demonstrates excellent structural stability even after numerous reaction cycles. researchgate.net

Another application involves the use of composites for environmental remediation. For instance, MnO₂ loaded MgFe-layered double hydroxide (LDH) composites have been used for the effective adsorption of Pb(II) from wastewater. nih.gov During the adsorption process at certain pH levels, Pb(II) can precipitate as Pb(OH)₂, which becomes integrated into the composite-water interface. The formation of Pb(OH)₂ is influenced by the release of hydroxide ions from the LDH layers, which increases the local pH. nih.gov

Nonlinear Optical Properties of Lead Hydroxide-Based Compounds

Lead hydroxide-based compounds, particularly those incorporating other elements and anions, have garnered interest for their significant nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and laser technology, including frequency conversion and optical switching. The NLO response in these lead-based materials often arises from the specific arrangement of lead-oxygen polyhedra and the presence of stereochemically active lone pair electrons on the Pb(II) cation.

Several lead oxide hydroxide nitrate (B79036) compounds have been synthesized and shown to possess strong NLO properties. For example, Pb₄(OH)₄₄, which crystallizes in a noncentrosymmetric space group, exhibits a second-harmonic generation (SHG) response that is 0.7 times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. acs.org Theoretical calculations confirm that this NLO efficiency originates from the combined effect of the nitrate groups and the lead-oxygen polyhedra in the crystal structure. acs.org

Similarly, two new lanthanum lead oxide hydroxide nitrates, LaPb₈O(OH)₁₀(H₂O)₇ (1) and LaPb₈O(OH)₁₀(H₂O)₇·2H₂O (2), have been prepared and show SHG responses of 1.3 and 1.1 times that of KDP, respectively. nih.gov Another compound, Pb₁₆(OH)₁₆(NO₃)₁₆, demonstrates strong second-order optical nonlinearity and a high laser damage threshold, making it a promising candidate for practical applications. aip.org The lead(II)-based oxyhalide Pb(OH)I has also been investigated, showing a large birefringence, which is another important property for optical applications. researchgate.net

| Compound | SHG Response (vs. KDP) | Key Structural Feature | Source |

| Pb₄(OH)₄₄ | 0.7 | Cooperative effect of NO₃⁻ groups and lead-oxygen polyhedra | acs.org |

| LaPb₈O(OH)₁₀(H₂O)₇ | 1.3 | Acentric structure with [LaPb₈O(OH)₁₀(H₂O)]⁷⁺ clusters | nih.gov |

| LaPb₈O(OH)₁₀(H₂O)₇·2H₂O | 1.1 | Acentric structure with [LaPb₈O(OH)₁₀(H₂O)]⁷⁺ clusters | nih.gov |

| Pb₁₆(OH)₁₆(NO₃)₁₆ | Good (agreement with theory) | High laser damage threshold | aip.org |

This table summarizes the second-harmonic generation (SHG) response, a key NLO metric, for several recently developed lead hydroxide-based crystalline materials, benchmarked against KDP.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgroyalsocietypublishing.orgnih.gov DFT calculations have been employed to understand the bonding and electronic characteristics of lead-containing complexes, including lead hydroxide (B78521).

In studies of lead(II) complexes, DFT is used to determine optimized geometries, bond lengths, and the nature of the interactions between lead and hydroxide ions. For instance, four-component relativistic DFT calculations on the [Pb(OH)]⁺ complex have been performed to understand the bonding between the Pb²⁺ cation and the OH⁻ ligand. jussieu.fr These calculations, supplemented by Natural Bond Orbital (NBO) analysis, reveal the contributions of atomic orbitals to the molecular orbitals, clarifying the degree of covalent and electrostatic character in the Pb-O bond. jussieu.fr The Pb-O bond distance in the trihydroxidoplumbate(II) complex, [Pb(OH)₃]⁻, has been determined to be remarkably short at 2.216 Å, indicating strong bonding. researchgate.net

Table 8.1.1: Calculated DFT Parameters for Lead-Hydroxide Species

| Species | Parameter | Value | Reference |

|---|---|---|---|

| [Pb(OH)]⁺ | Pb-O Bond Length | 1.915 Å | jussieu.fr |

| [Pb(OH)₃]⁻ | Pb-O Bond Length | 2.216 Å | researchgate.net |

| PbOH⁺ on Specularite | Pb₁-O₂ Bond Length | 2.647 Å | mdpi.com |

| Pb₁-O₃ Bond Length | 2.661 Å |

Molecular Dynamics (MD) Simulations of Lead Hydroxide Interactions and Adsorption

Molecular Dynamics (MD) is a computational method for studying the physical movements of atoms and molecules over time. aip.org MD simulations are invaluable for understanding the behavior of lead hydroxide in various environments, particularly in aqueous solutions and its interaction with surfaces.

MD simulations have been used to investigate the formation and behavior of lead hydroxide aggregates in solution. mdpi.com These simulations show that Pb²⁺ ions can form lead hydroxide aggregates in the presence of hydroxide ions (OH⁻) under alkaline conditions. mdpi.com The simulations also reveal that the stability and form of these aggregates are highly dependent on the concentration of OH⁻. mdpi.com At certain concentrations, Pb²⁺ and OH⁻ form distinct precipitates, such as Pb(OH)₂. However, an excess of hydroxide ions can lead to the dispersion and re-dissolution of these aggregates, forming soluble complexes like [Pb(OH)₄]²⁻. mdpi.com

The adsorption of lead species onto various surfaces is another area where MD simulations provide critical insights. osti.govacs.org Simulations have been performed to study the adsorption of Pb(II) ions on mineral surfaces like galena and orthoclase, and on materials like hydroxyapatite (B223615). mdpi.comfrontiersin.orgacs.org These studies help in understanding the mechanisms of adsorption at a molecular level, including the role of surface functional groups and the structure of water at the interface. osti.govfrontiersin.orgacs.org For instance, MD simulations combined with DFT can explore the adsorption mechanism and interaction between Pb²⁺ and a modeled hydroxyapatite surface, providing details on how lead ions bind to the material. frontiersin.org The simulations can also model the competitive adsorption between ions and water molecules at surface sites. acs.org

Table 8.2.1: Key Findings from MD Simulations of Lead Hydroxide Systems

| System | Simulation Focus | Key Finding | Reference |

|---|---|---|---|

| Pb(II) ions in alkaline solution | Aggregate formation | Pb ions form hydroxide aggregates at certain OH⁻ concentrations, but excess OH⁻ can cause dispersion. | mdpi.com |

| Pb(II) adsorption on hydroxyapatite | Adsorption mechanism | Provides insights into the interaction and binding of Pb²⁺ with the HAp surface. | frontiersin.org |

| Pb(II) removal by UiO-66 MOF | Adsorption viability | Pb(II) ions adsorb onto the UiO-66 framework, with preferential sites at the oxygen atoms of the Zr–O–Zr bridge. | researchgate.net |

Computational Prediction of Optical Properties and Second Harmonic Generation (SHG) Efficiency

Computational methods are increasingly used to predict the optical properties of materials, which is essential for discovering and designing new materials for optical applications. rsc.orgiyte.edu.trfrontiersin.org Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons with the same frequency are converted into a single photon with twice the frequency. iucr.org The efficiency of this process is a key parameter for NLO materials. gamdan.com

Theoretical calculations based on DFT have been successfully used to predict the optical properties and SHG efficiency of lead-containing compounds. aip.org For the complex lead nitrate (B79036) hydroxide, Pb₁₆(OH)₁₆(NO₃)₁₆, first-principle calculations have been performed to investigate its linear and second-order nonlinear optical dispersion. aip.org These calculations can predict the refractive indices, birefringence, and the components of the second-order susceptibility tensor (χ⁽²⁾), which determines the SHG efficiency. aip.org The theoretical results for lead nitrate hydroxide showed it to be a type I phase-matchable crystal, and the calculations helped to identify that the PbOₙ polyhedra provide a larger contribution to the optical nonlinearity than the nitrate groups. aip.org

The ability to computationally predict these properties is a powerful tool for materials discovery, allowing researchers to screen potential candidates before attempting synthesis. aip.org For lead-based oxyhalides, another class of materials investigated for NLO properties, theoretical calculations have also played a crucial role in understanding their large birefringence and SHG responses. researchgate.net

Theoretical Modeling of Reaction Mechanisms and Energetics

Theoretical modeling provides a molecular-level view of reaction mechanisms and the associated energy changes, which is fundamental to understanding the formation and reactivity of lead hydroxide. researchgate.net

In aqueous solutions, Pb²⁺ undergoes hydrolysis to form a series of mononuclear hydroxide complexes: Pb(OH)⁺, Pb(OH)₂(aq), Pb(OH)₃⁻, and Pb(OH)₄²⁻. acs.org The formation of these species is highly pH-dependent. researchgate.net Theoretical calculations can model the stepwise formation of these complexes and determine their stability constants. acs.org For example, combined spectrophotometric-potentiometric titrations and theoretical analysis have been used to determine the equilibria for the formation of these mononuclear complexes. acs.org

DFT calculations are also used to investigate the energetics of adsorption and surface reactions. mdpi.com By calculating the adsorption energy, researchers can predict the spontaneity of a reaction between a lead hydroxide species and a surface. For instance, the adsorption energy for PbOH⁺ on a specularite surface was calculated to be -3.58 eV, indicating a spontaneous reaction. mdpi.com Similarly, the adsorption energy on an aegirine surface was -1.84 eV. mdpi.com These energy calculations are vital for understanding the mechanisms that control the interaction of lead species in environmental and industrial processes, such as flotation. mdpi.com

Table 8.4.1: Calculated Adsorption Energies of PbOH⁺ on Mineral Surfaces

| Mineral Surface | Adsorption Energy (eV) | Reference |

|---|---|---|

| Specularite | -3.58 | mdpi.com |

| Aegirine | -1.84 | mdpi.com |

Band Structure Analysis and Density of States Calculations

Band structure analysis and Density of States (DOS) calculations are essential computational tools for understanding the electronic properties of solid-state materials like lead hydroxide. github.ioroyalsocietypublishing.orginflibnet.ac.in The band structure describes the ranges of energy that an electron is allowed to have, while the DOS gives the number of available electronic states at each energy level. github.iodtu.dk

For semiconductors and insulators, the band structure reveals the band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. This is a critical parameter that determines the material's optical and electronic properties. DFT calculations have been used to determine the band structure of lead-containing compounds. For lead nitrate hydroxide, calculations using the modified Becke-Johnson (mBJ) potential yielded a direct band gap of about 3.70 eV, which is in close agreement with the experimental value of 3.78 eV. aip.org A wide band gap is often associated with a high laser damage threshold. aip.org Analysis of absorption spectra for lead(II) hydroxide indicates it has a direct band gap of 5.41 eV. scispace.com

DOS calculations provide further detail by showing the contribution of different atomic orbitals (e.g., Pb 6s, 6p; O 2p) to the valence and conduction bands. aip.org In lead hydroxyapatite, for example, the 6s² lone pair of Pb²⁺ can hybridize with the unoccupied 6p-orbital, allowing it to participate in the lead-oxygen chemical bond, a feature that can be analyzed through DOS calculations. aip.org This analysis is crucial for explaining the electronic and bonding properties of the material. aip.org

Table 8.5.1: Calculated Band Gap for Lead Hydroxide and Related Compounds

| Compound | Band Gap (eV) | Method | Reference |

|---|---|---|---|

| Lead(II) hydroxide (Pb(OH)₂) | 5.41 | Analysis of absorption spectra | scispace.com |

| Lead nitrate hydroxide (Pb₁₆(OH)₁₆(NO₃)₁₆) | 3.70 | DFT (mBJ) | aip.org |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is instrumental in identifying the functional groups and probing the bonding environments within lead hydroxide (B78521).

FTIR and Raman spectra of lead hydroxide exhibit characteristic bands corresponding to the vibrations of the hydroxide (OH⁻) groups and the lead-oxygen (Pb-O) bonds.

Pb-OH and Pb-O Interactions: The interaction between lead and the hydroxide group is reflected in the lower frequency region of the vibrational spectra. M-OH stretching vibrations typically occur below 600 cm⁻¹. wikipedia.org For instance, a peak around 584 cm⁻¹ has been identified as the asymmetric stretching vibration of the Pb-O bond, suggesting the presence of lead oxide species within the precipitate. researchgate.net The M-OH bending mode can be observed as well; for example, in [Sn(OH)₆]²⁻, it appears at 1065 cm⁻¹. wikipedia.org The bending mode for a bridging hydroxide is generally found at a lower frequency. wikipedia.org